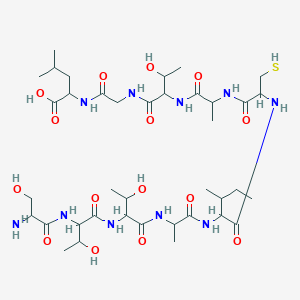
H-DL-Ser-DL-xiThr-DL-xiThr-DL-Ala-DL-xiIle-DL-Cys-DL-Ala-DL-xiThr-Gly-DL-Leu-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
H-DL-Ser-DL-xiThr-DL-xiThr-DL-Ala-DL-xiIle-DL-Cys-DL-Ala-DL-xiThr-Gly-DL-Leu-OH is a deubiquitinating enzyme that plays a crucial role in the regulation of protein ubiquitination. Ubiquitination is a post-translational modification where ubiquitin molecules are attached to a substrate protein, influencing its stability, activity, and localization. This compound specifically removes ubiquitin from histone proteins H2A and H2B, thereby regulating various cellular processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of ubiquitin specific protease 3 fragment typically involves recombinant DNA technology. The gene encoding the enzyme is cloned into an expression vector, which is then introduced into a suitable host cell, such as Escherichia coli. The host cells are cultured under specific conditions to express the enzyme, which is subsequently purified using affinity chromatography techniques .
Industrial Production Methods: Industrial production of ubiquitin specific protease 3 fragment follows similar principles but on a larger scale. Fermentation tanks are used to culture the host cells, and downstream processing involves cell lysis, protein extraction, and purification using high-performance liquid chromatography (HPLC) or other advanced purification methods .
Analyse Chemischer Reaktionen
Types of Reactions: H-DL-Ser-DL-xiThr-DL-xiThr-DL-Ala-DL-xiIle-DL-Cys-DL-Ala-DL-xiThr-Gly-DL-Leu-OH primarily undergoes hydrolysis reactions, where it cleaves the isopeptide bond between ubiquitin and the substrate protein. This reaction is facilitated by the enzyme’s catalytic domain, which contains a cysteine residue that acts as a nucleophile .
Common Reagents and Conditions: The hydrolysis reaction typically requires a buffer solution with a pH range of 7.0 to 8.0, containing reducing agents such as dithiothreitol (DTT) to maintain the enzyme’s active site in a reduced state. The reaction is carried out at physiological temperatures (37°C) to mimic cellular conditions .
Major Products: The primary product of the hydrolysis reaction is free ubiquitin and the deubiquitinated substrate protein. These products can be further analyzed using mass spectrometry or Western blotting techniques to confirm the removal of ubiquitin .
Wissenschaftliche Forschungsanwendungen
H-DL-Ser-DL-xiThr-DL-xiThr-DL-Ala-DL-xiIle-DL-Cys-DL-Ala-DL-xiThr-Gly-DL-Leu-OH has a wide range of applications in scientific research:
Chemistry: It is used to study the mechanisms of ubiquitination and deubiquitination, providing insights into protein regulation and stability.
Biology: The enzyme is crucial for understanding cellular processes such as DNA repair, cell cycle regulation, and signal transduction.
Wirkmechanismus
H-DL-Ser-DL-xiThr-DL-xiThr-DL-Ala-DL-xiIle-DL-Cys-DL-Ala-DL-xiThr-Gly-DL-Leu-OH exerts its effects by specifically recognizing and binding to ubiquitinated histone proteins H2A and H2B. The enzyme’s catalytic domain contains a cysteine residue that attacks the isopeptide bond between ubiquitin and the substrate, leading to the release of free ubiquitin. This deubiquitination process regulates various cellular pathways, including chromatin remodeling, gene expression, and DNA damage response .
Vergleich Mit ähnlichen Verbindungen
H-DL-Ser-DL-xiThr-DL-xiThr-DL-Ala-DL-xiIle-DL-Cys-DL-Ala-DL-xiThr-Gly-DL-Leu-OH is part of a larger family of deubiquitinating enzymes known as ubiquitin specific proteases. Similar compounds include:
Ubiquitin specific protease 7 (USP7): Involved in the regulation of the p53 tumor suppressor pathway.
Ubiquitin specific protease 14 (USP14): Plays a role in proteasome function and protein degradation.
Ubiquitin specific protease 9X (USP9X): Implicated in cell signaling and apoptosis.
What sets ubiquitin specific protease 3 fragment apart is its specific activity towards histone proteins H2A and H2B, making it a unique tool for studying chromatin dynamics and gene regulation .
Eigenschaften
Molekularformel |
C38H68N10O15S |
|---|---|
Molekulargewicht |
937.07 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















